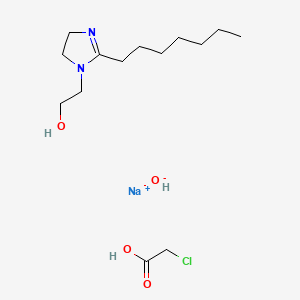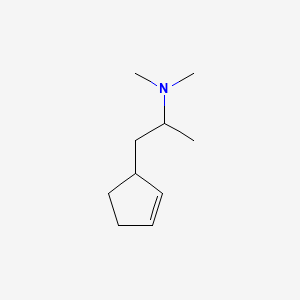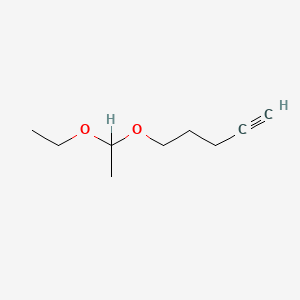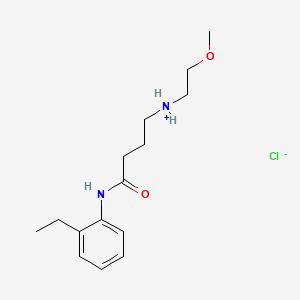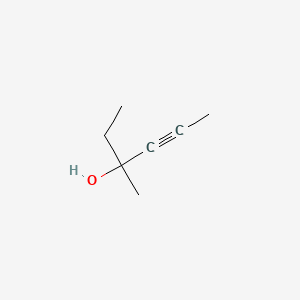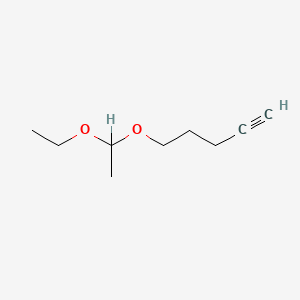
5-(1-Ethoxyethoxy)pent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethoxyethoxy)pent-1-yne: is an organic compound with the molecular formula C9H16O2 . It contains an ethoxyethoxy group and an alkyne group, making it a versatile molecule in organic synthesis . This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Ethoxyethoxy)pent-1-yne typically involves the reaction of 5-pentyn-1-ol with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(1-Ethoxyethoxy)pent-1-yne can undergo oxidation reactions to form various oxidized products.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted ethers, amines, or thiols.
Applications De Recherche Scientifique
Chemistry: 5-(1-Ethoxyethoxy)pent-1-yne is used as a building block in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo various chemical transformations makes it a versatile tool in the development of new drugs and therapeutic agents .
Medicine: Its unique structure allows for the creation of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of 5-(1-Ethoxyethoxy)pent-1-yne involves its ability to participate in various chemical reactions. The ethoxyethoxy group and the alkyne group provide sites for chemical transformations, allowing the compound to interact with different molecular targets and pathways . The specific mechanism depends on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
- 5-(1-Methoxyethoxy)pent-1-yne
- 5-(1-Propoxyethoxy)pent-1-yne
- 5-(1-Butoxyethoxy)pent-1-yne
Comparison: Compared to similar compounds, 5-(1-Ethoxyethoxy)pent-1-yne is unique due to its specific ethoxyethoxy group. This group provides distinct reactivity and properties, making it valuable in various applications. The presence of the alkyne group also adds to its versatility, allowing it to participate in a wide range of chemical reactions .
Propriétés
Numéro CAS |
144271-37-4 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
5-(1-ethoxyethoxy)pent-1-yne |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-8-11-9(3)10-5-2/h1,9H,5-8H2,2-3H3 |
Clé InChI |
NLFPIKUDKBJDMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


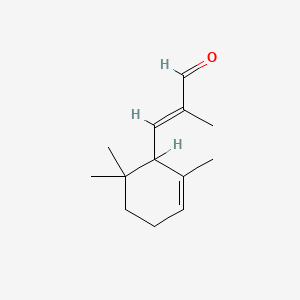
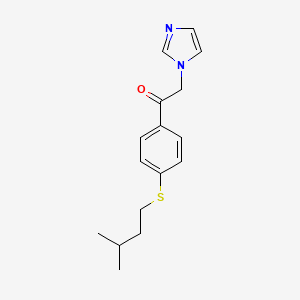
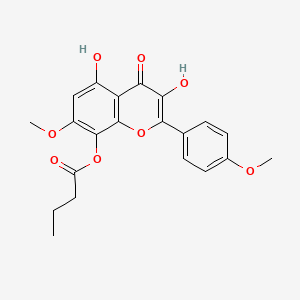
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
![9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-](/img/structure/B13763393.png)
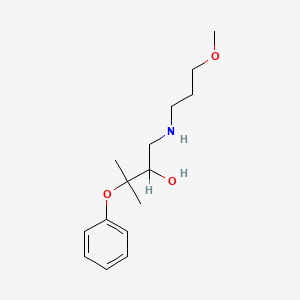
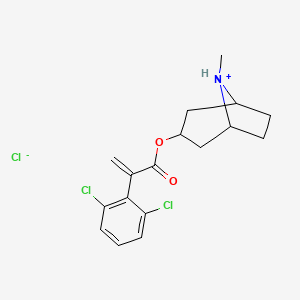
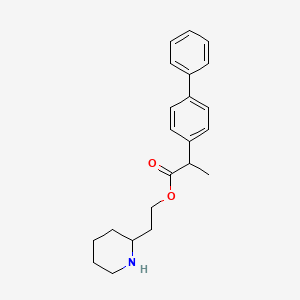
![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)
